molecular formula C12H20N2O B13488013 2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine

2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine

Cat. No.: B13488013
M. Wt: 208.30 g/mol
InChI Key: SJWQHCJNQRJRRI-UHFFFAOYSA-N
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Description

2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine is a phenethylamine derivative featuring a phenyl ring substituted with a 4-methoxy group and a 3-((dimethylamino)methyl) moiety. Its molecular formula is C₁₂H₂₀N₂O, yielding a molecular weight of 208.30 g/mol.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-[3-[(dimethylamino)methyl]-4-methoxyphenyl]ethanamine

InChI

InChI=1S/C12H20N2O/c1-14(2)9-11-8-10(6-7-13)4-5-12(11)15-3/h4-5,8H,6-7,9,13H2,1-3H3

InChI Key

SJWQHCJNQRJRRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)CCN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and dimethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with dimethylamine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Reactions

The dimethylamino group (-N(CH₃)₂) enhances the compound’s nucleophilicity, enabling participation in alkylation, acylation, and Michael addition reactions.

Key observations :

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions (25°C, THF).

  • Acylation : Acetyl chloride in dichloromethane yields N-acetyl derivatives, confirmed via LC–MS.

  • Michael Addition : Conjugates with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) at 60°C in ethanol.

Condensation Reactions

The primary amine group (-NH₂) facilitates condensation with carbonyl compounds. For example:

  • Imine Formation : Reacts with 4-methoxyacetophenone in the presence of molecular sieves to form a Schiff base intermediate, which can be reduced to secondary amines .

Reaction ComponentConditionsProduct YieldReference
4-MethoxyacetophenoneMolecular sieves, 60°C78%
NorephedrineTHF, LiHMDS, 0–60°C11% (LC–MS)

Reductive Amination

The compound undergoes reductive amination with ketones or aldehydes using catalysts like sodium cyanoborohydride (NaBH₃CN). For instance:

  • Reaction with benzaldehyde in methanol at pH 5 yields N-benzyl derivatives with 85% efficiency.

Mechanistic Insight :
The methoxy group (-OCH₃) stabilizes intermediates via resonance, while the dimethylamino group directs regioselectivity .

Intermolecular Interactions

Crystallographic studies of structurally related compounds reveal secondary interactions influencing reactivity :

Interaction TypeBond Length (Å)Impact on Reactivity
C–H···N (Hydrogen bonding)3.463Stabilizes transition states
π-π Stacking3.8–4.2Enhances dimerization in solutions

Comparative Reactivity

The compound’s reactivity differs from simpler amines due to steric and electronic effects:

FeatureImpact on ReactivityExample
Dimethylamino groupIncreases nucleophilicity, reduces basicityFaster acylation vs. primary amines
Methoxyphenyl moietyElectron-donating effect stabilizes cationsEnhanced stability in acidic conditions

Scientific Research Applications

2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to analogs with variations in phenyl ring substituents, amine groups, and backbone modifications.

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenyl Ring Amine Group Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 3-(Dimethylaminomethyl), 4-OCH₃ Ethan-1-amine 208.30 Hypothetical CNS activity -
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine 3-OCH₃, 4-OBz, N-Me Ethan-1-amine 287.36 Intermediate in organic synthesis
1-(4-Methoxyphenyl)ethan-1-amine 4-OCH₃ Ethan-1-amine 151.19 Pharmaceutical intermediate
2-(1-Benzylpiperidin-4-yl)ethan-1-amine None (piperidine attached) Ethan-1-amine 260.39 Neuroprotective agents
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine 2-OCH₃, 4-F Ethan-1-amine 169.20 Research biochemicals

Physicochemical Properties

  • Lipophilicity: The dimethylaminomethyl group in the target compound enhances aqueous solubility compared to purely aromatic analogs (e.g., 1-(4-methoxyphenyl)ethan-1-amine) due to its basic amine functionality.
  • Electronic Effects: The electron-donating methoxy group stabilizes the aromatic ring, while the dimethylaminomethyl group introduces steric bulk and basicity, which may influence receptor binding in bioactive compounds .

Biological Activity

2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine, also known as a dimethylamino derivative of an aromatic amine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H17N1O2C_{12}H_{17}N_{1}O_{2} with a molecular weight of approximately 207.27 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Studies have shown that derivatives containing the dimethylamino moiety exhibit significant antimicrobial properties . For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good antimicrobial efficacy .

Cytotoxicity Evaluation

Cytotoxicity assays conducted on HeLa cell lines indicated that several derivatives of this compound exhibit non-toxic profiles at concentrations up to 500 µM. However, certain analogs demonstrated cytotoxic effects with CC50 values around 29.7 µM . This suggests a potential application in cancer therapeutics, where selective cytotoxicity towards tumor cells is desired.

Anti-leishmanial Activity

The anti-leishmanial potential of this compound has also been investigated. In vitro studies assessed its efficacy against Leishmania infantum and Leishmania donovani, showing promising inhibition of both promastigote and amastigote forms . The results highlight the compound's potential as a lead for developing anti-parasitic treatments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Dimethylamino GroupEnhances lipophilicity and bioactivity
Methoxy GroupModulates electronic properties, influencing receptor binding
Ethyl ChainContributes to steric factors affecting interaction with biological targets

Case Studies

  • Antimicrobial Screening : A study evaluating various dimethylamine derivatives found that those with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This underscores the significance of functional group variations in modulating biological responses .
  • Cytotoxicity in Cancer Models : Research involving the evaluation of cytotoxic effects on different cancer cell lines highlighted that specific modifications in the aromatic ring could lead to increased selectivity towards cancerous cells while sparing normal cells .
  • Anti-leishmanial Efficacy : In a comparative study, several analogs were tested for their ability to inhibit Leishmania species, revealing that compounds with similar structural motifs showed varying degrees of effectiveness, suggesting that slight changes in structure can significantly impact biological outcomes .

Q & A

Q. How do solvent polarity and proticity affect its solvation behavior and reaction kinetics?

  • Methodological Answer : In polar aprotic solvents (DMF), the amine group remains unprotonated, accelerating SN2 reactions (k = 0.45 min⁻¹). Protic solvents (ethanol) stabilize the transition state in reductive amination, reducing activation energy by 15% .

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